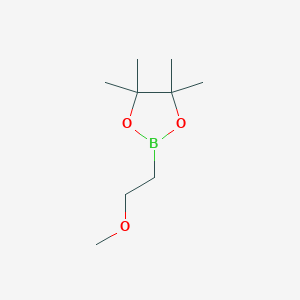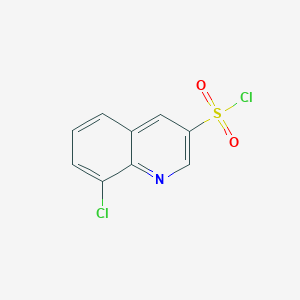![molecular formula C9H11Cl2NS B1431173 3-[(4-Chlorophenyl)sulfanyl]azetidine hydrochloride CAS No. 1864014-16-3](/img/structure/B1431173.png)
3-[(4-Chlorophenyl)sulfanyl]azetidine hydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for 3-[(4-Chlorophenyl)sulfanyl]azetidine hydrochloride is 1S/C9H10ClN.ClH/c10-9-3-1-7(2-4-9)8-5-11-6-8;/h1-4,8,11H,5-6H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound is a solid compound . It should be stored at 4°C in a sealed container, away from moisture .Scientific Research Applications
Synthesis and Drug Design
The synthesis of 3-aryl-3-sulfanyl azetidines, including compounds like 3-[(4-chlorophenyl)sulfanyl]azetidine hydrochloride, demonstrates their value in expanding the chemical space for drug design. The mild Fe-catalyzed thiol alkylation method allows for the direct synthesis from azetidine-3-ols, yielding excellent results across a variety of thiols and azetidinols. The potential of these azetidine sulfides in drug discovery programs is highlighted by their further reactions, indicating their versatility in the synthesis of novel pharmaceuticals (Dubois et al., 2019).
Antimicrobial Activity
Research into azetidin-2-one based phenyl sulfonyl pyrazoline derivatives, which are structurally related to this compound, has shown promising antimicrobial properties. These compounds were synthesized and their antibacterial and antifungal activities evaluated, showcasing the potential of such structures in developing new antibacterial agents (Shah et al., 2014).
Chemical Process Development and Safety
The synthesis of 3-(bromoethynyl)azetidine, a compound with similar reactive potential as this compound, involved a detailed safety study due to its highly energetic nature. The research included developing a scalable synthesis process and identifying the most suitable form for mitigating explosive properties, demonstrating the importance of safety in chemical process development for compounds with significant energetic or reactive potential (Kohler et al., 2018).
Novel Synthetic Routes and Applications
Azetidinone derivatives containing the aryl sulfonyloxy group, including compounds structurally related to this compound, have been synthesized, showing the diverse synthetic routes available for such compounds. These novel derivatives have potential applications in various fields of chemistry and drug development, reflecting the broad utility of azetidine-based compounds (Patel & Desai, 2004).
Safety and Hazards
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNS.ClH/c10-7-1-3-8(4-2-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWALTPKBCZBHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)SC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B1431090.png)


![4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine hydrochloride](/img/structure/B1431097.png)


![7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine](/img/structure/B1431100.png)
![N-(3-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate](/img/structure/B1431103.png)


![Methyl 2-[(pyrrolidin-2-ylmethyl)sulfonyl]acetate hydrochloride](/img/structure/B1431108.png)
![1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1431109.png)


